N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide is a complex organic compound that features a combination of sulfonamide, thiophene, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps:
Formation of 5-chlorothiophene-2-sulfonamide: This can be achieved by reacting 5-chlorothiophene with chlorosulfonic acid, followed by neutralization with ammonia to yield 5-chlorothiophene-2-sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The sulfonamide group is known to interact with enzyme active sites, while the thiophene and benzamide groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-sulfonamide: Shares the sulfonamide and thiophene moieties but lacks the benzamide group.
N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide: Similar structure but with a cyclopropane ring instead of a pivaloyl group.
Uniqueness
N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide is unique due to the presence of the pivaloyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and binding properties compared to similar compounds .
Properties
IUPAC Name |
N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S2/c1-18(2,3)17(24)22-13-6-4-12(5-7-13)16(23)20-10-11-21-28(25,26)15-9-8-14(19)27-15/h4-9,21H,10-11H2,1-3H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAGEPQIMVJAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.